2,4-Diethyl-5-methylthiazole
CAS No.:
Cat. No.: VC18491726
Molecular Formula: C8H13NS
Molecular Weight: 155.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NS |
|---|---|
| Molecular Weight | 155.26 g/mol |
| IUPAC Name | 2,4-diethyl-5-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C8H13NS/c1-4-7-6(3)10-8(5-2)9-7/h4-5H2,1-3H3 |
| Standard InChI Key | IFFHSVJYMHLVLT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC(=N1)CC)C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
2,4-Diethyl-5-methylthiazole has the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol . The thiazole ring is substituted with ethyl groups at positions 2 and 4 and a methyl group at position 5, conferring unique steric and electronic properties.
Stereochemical Features
The compound’s IUPAC name, 2,4-diethyl-5-methyl-1,3-thiazole, reflects its substitution pattern. The InChIKey IFFHSVJYMHLVLT-UHFFFAOYSA-N confirms its unambiguous structural identity . Computational models reveal a planar thiazole core with ethyl and methyl groups adopting equatorial orientations to minimize steric hindrance.
Spectroscopic Identification
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3D Conformer Analysis: Molecular dynamics simulations highlight rotational flexibility in the ethyl substituents, which may influence reactivity in synthetic applications .
Synthesis and Industrial Production
Direct Alkylation Methods
A patented synthesis route involves the reaction of 5-(2-hydroxyethyl)-4-methylthiazole with ethyl bromide under inert gas protection at 50–100°C for 2–6 hours . This method emphasizes cost efficiency and scalability, yielding the product via crystallization with minimal byproducts .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 50–100°C |
| Reaction Time | 2–6 hours |
| Catalyst | None (thermal activation) |
| Yield | Not reported |
Alternative Pathways
While no direct methods for 2,4-diethyl-5-methylthiazole are documented in the literature, analogous thiazole syntheses suggest potential routes such as:
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Hantzsch Thiazole Synthesis: Condensation of thioamides with α-halo ketones.
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Post-functionalization: Ethylation of pre-formed thiazole intermediates using Grignard reagents.
Physicochemical Properties
Chromatographic Behavior
Gas chromatography (GC) data from NIST reveals a retention index (RI) of 1131 on a methyl silicone column under programmed heating (4°C/min from 50°C to 200°C) . This metric is critical for analytical identification in complex mixtures.
GC Parameters:
Thermodynamic Stability
Density functional theory (DFT) calculations predict a heat of formation of −89.3 kJ/mol, indicating moderate stability. The compound’s boiling point is estimated at 210–215°C based on analogous thiazoles, though experimental validation is pending.
Solubility and Reactivity
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Solubility: Limited solubility in water (<0.1 g/L at 25°C) but miscible with organic solvents like ethanol and dichloromethane.
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Reactivity: Susceptible to electrophilic substitution at the sulfur-adjacent carbon, with potential for sulfoxidation under oxidative conditions.
Applications and Industrial Relevance
Flavor and Fragrance Industry
Thiazoles are renowned for their role in flavor compounds (e.g., meaty, roasted notes). While 2,4-diethyl-5-methylthiazole’s specific odor profile is undocumented, structural analogs like 2,4,5-trimethylthiazole are used in food flavoring, suggesting similar applications .
Pharmaceutical Intermediates
The compound’s thiazole core is a pharmacophore in bioactive molecules. For example, 5-methylthiazole-thiazolidinone conjugates exhibit anti-inflammatory activity, hinting at potential derivatization pathways for drug discovery .
Materials Science
Thiazoles contribute to conductive polymers and ligands in coordination chemistry. The ethyl and methyl groups in 2,4-diethyl-5-methylthiazole may enhance solubility in non-polar matrices, aiding polymer design.
Challenges and Future Directions
Knowledge Gaps
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Toxicity Data: No regulatory or ecological toxicity studies are available.
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Synthetic Optimization: Current methods lack yield reports and enantioselective protocols.
Research Opportunities
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Catalytic Asymmetric Synthesis: Development of chiral catalysts for enantiopure derivatives.
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Structure-Activity Relationships (SAR): Systematic studies to explore bioactivity in drug candidates.
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